molecular formula C22H18ClN5O2S2 B2748307 N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892737-44-9

N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2748307
M. Wt: 483.99
InChI Key: XRAGUHYDMVCANH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a benzyl group, a chlorophenylsulfonyl group, an ethyl group, a thieno ring, and a triazolopyrimidin ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Synthesis and Biological Study

This compound belongs to a broader class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. A study demonstrated the synthesis of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, showing potent and selective serotonin 5-HT6 receptor antagonism. One specific derivative showcased significant activity in a functional assay, indicating its potential for further pharmacological exploration (Ivachtchenko et al., 2010).

Antitumor and Antimicrobial Activity

Another study focused on the facile synthesis of new fused pyrimidine derivatives, including the triazolo[1,5-a]pyrimidines, which were evaluated as potent Aurora-A kinase inhibitors. These compounds exhibited cytotoxic activity against HST116 colon tumor cell lines, comparable to the reference drug Doxorubicin. This showcases the compound's potential in cancer research (Shaaban et al., 2011).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the compound's utility in agricultural sciences for developing new herbicide formulations (Moran, 2003).

Antimicrobial Applications

A variety of thienopyrimidine derivatives were synthesized and exhibited pronounced antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-benzyl-10-(4-chlorophenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S2/c1-2-27(14-15-6-4-3-5-7-15)20-19-18(12-13-31-19)28-21(24-20)22(25-26-28)32(29,30)17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAGUHYDMVCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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